1-Iodo-4,4-dimethyloct-1-en-3-ol
Description
Properties
CAS No. |
52419-00-8 |
|---|---|
Molecular Formula |
C10H19IO |
Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-iodo-4,4-dimethyloct-1-en-3-ol |
InChI |
InChI=1S/C10H19IO/c1-4-5-7-10(2,3)9(12)6-8-11/h6,8-9,12H,4-5,7H2,1-3H3 |
InChI Key |
TVCDMFVCHSDMLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(C=CI)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-4,4-dimethyloct-1-en-3-ol can be synthesized through several methods. One common approach involves the iodination of 4,4-dimethyloct-1-en-3-ol. This reaction typically requires the presence of an iodine source, such as iodine (I₂), and a suitable oxidizing agent to facilitate the substitution of a hydrogen atom with an iodine atom.
Industrial Production Methods
In industrial settings, the production of 1-iodo-4,4-dimethyloct-1-en-3-ol may involve large-scale iodination processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-4,4-dimethyloct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used to replace the iodine atom.
Major Products
Oxidation: Formation of 4,4-dimethyloct-1-en-3-one.
Reduction: Formation of 1-iodo-4,4-dimethyloctan-3-ol.
Substitution: Formation of compounds like 4,4-dimethyloct-1-en-3-yl azide or 4,4-dimethyloct-1-en-3-yl cyanide.
Scientific Research Applications
1-Iodo-4,4-dimethyloct-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-iodo-4,4-dimethyloct-1-en-3-ol involves its reactivity with various molecular targets. The iodine atom and the double bond make it a versatile compound for chemical modifications. It can participate in electrophilic addition reactions, where the double bond reacts with electrophiles, and nucleophilic substitution reactions, where the iodine atom is replaced by nucleophiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 1-Iodo-4,4-dimethyloct-1-en-3-ol is compared below with structurally analogous compounds:
Table 1: Structural and Reactivity Comparison
Key Findings :
Halogen Influence : The iodine substituent in 1-Iodo-4,4-dimethyloct-1-en-3-ol enhances oxidative stability compared to bromo or chloro analogs, which are prone to elimination or hydrolysis under mild conditions .
Steric Effects: The dual methyl groups at C4 significantly reduce reaction rates in nucleophilic substitutions compared to mono-methyl analogs (e.g., 1-Bromo-4-methyloct-1-en-3-ol), as shown in kinetic studies .
Synthetic Utility: Unlike non-halogenated analogs (e.g., 4,4-Dimethyloct-1-en-3-ol), the iodine atom enables participation in transition-metal-catalyzed reactions, such as Heck or Sonogashira couplings, with >80% yields reported in optimized conditions .
Notes
- All structural and reactivity data are synthesized from peer-reviewed literature and mechanistic analyses.
- References labeled correspond to foundational synthetic protocols and comparative studies in halogenated alkenol chemistry.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-Iodo-4,4-dimethyloct-1-en-3-ol, and how can intermediates be characterized to confirm structural integrity?
Methodological Answer:
The synthesis typically involves iodination of a pre-functionalized alkene precursor. A common approach is the hydroiodination of 4,4-dimethyloct-1-en-3-ol using HI in a controlled environment to avoid over-iodination or side reactions. Key intermediates (e.g., the alkene precursor) should be characterized via -NMR and -NMR to confirm regiochemistry and purity. Infrared (IR) spectroscopy can validate hydroxyl and alkene functional groups. For iodinated products, mass spectrometry (MS) and elemental analysis are critical to confirm molecular weight and iodine incorporation .
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